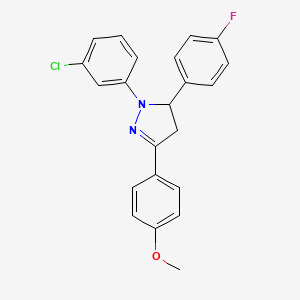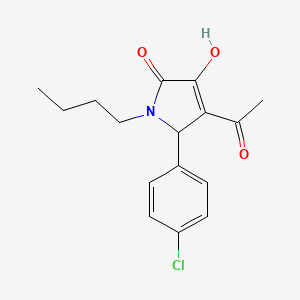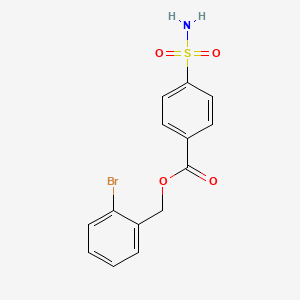![molecular formula C14H20ClNO5 B5090046 N-[2-(4-chlorophenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5090046.png)
N-[2-(4-chlorophenoxy)ethyl]-1-butanamine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to N-[2-(4-chlorophenoxy)ethyl]-1-butanamine oxalate often involves nucleophilic substitution reactions, starting from readily available precursors. For instance, chloro-2-oxo-butyric acid ethyl ester, an intermediate in the synthesis of biologically active compounds, is synthesized from diethyl oxalate through nucleophilic substitution followed by chlorination, demonstrating a method that could be adapted for the synthesis of N-[2-(4-chlorophenoxy)ethyl]-1-butanamine oxalate (Tu Yuanbiao et al., 2016).
Molecular Structure Analysis
The molecular structure of amine oxalates, including those related to N-[2-(4-chlorophenoxy)ethyl]-1-butanamine oxalate, has been characterized by single crystal X-ray diffraction among other techniques. These studies reveal various hydrogen-bonded networks, with structures ranging from linear chains to dimeric rings depending on the specific amine oxalate. Such structural diversity highlights the complexity and variability in the molecular architecture of these compounds (R. Vaidhyanathan et al., 2002).
Chemical Reactions and Properties
The chemical reactivity of N-[2-(4-chlorophenoxy)ethyl]-1-butanamine oxalate can be inferred from related compounds that undergo various chemical reactions, such as electrooxidative chlorination or derivatization. For example, the preparation of 3-chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene by electrooxidative chlorination demonstrates the potential reactivity of chlorophenoxy derivatives in synthesizing functionally diverse compounds (K. Uneyama et al., 1983).
Physical Properties Analysis
The physical properties of compounds structurally similar to N-[2-(4-chlorophenoxy)ethyl]-1-butanamine oxalate, such as their thermal stability and crystallography, have been extensively studied. These compounds often exhibit remarkable stability and well-defined crystal structures, providing insights into their physical characteristics and potential applications in material science (Changsheng Wang et al., 2006).
Chemical Properties Analysis
The chemical properties of N-[2-(4-chlorophenoxy)ethyl]-1-butanamine oxalate can be understood through studies on similar compounds. These include their reactivity, bonding characteristics, and interaction with other chemicals. Research into the hydrogen bonded structures of organic amine oxalates, for instance, reveals detailed information on their chemical properties and how these structures influence reactivity and stability (R. Vaidhyanathan et al., 2002).
Safety and Hazards
properties
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]butan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO.C2H2O4/c1-2-3-8-14-9-10-15-12-6-4-11(13)5-7-12;3-1(4)2(5)6/h4-7,14H,2-3,8-10H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLWPXOCVMDNPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOC1=CC=C(C=C1)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide](/img/structure/B5089968.png)

![N~1~-(tert-butyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5089980.png)
amino]ethanol](/img/structure/B5089981.png)
![17-benzyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B5089986.png)
![[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B5089991.png)
![2-({5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-1-(2-thienyl)ethanone](/img/structure/B5089994.png)
![3-[(4-methoxybenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5089999.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5090004.png)
![N-[2-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-2-thiophenesulfonamide](/img/structure/B5090012.png)
![4-(3-chloro-4-hydroxy-5-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5090017.png)

![2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B5090039.png)
